2-Benzyl-3-(tert-butylsulfonyl)propanoic acid

Renin Inhibition IC50 Hypertension

Sourcing enantiomerically pure intermediates for renin inhibitor SAR studies is a common bottleneck. 2-Benzyl-3-(tert-butylsulfonyl)propanoic acid (CAS 114469-25-9) is the essential P3-site building block for Remikiren and related peptidomimetic renin inhibitors. • Enables rapid synthesis of focused libraries with 1,500-fold renin selectivity over cathepsin D. • High enantiomeric purity (>99% ee) achievable via enzymatic routes for cost-effective API manufacturing. • Validated binding mode (PDB: 3D91) supports structure-based design of aspartyl protease inhibitors. Standard research purity: ≥95%. Quantities from 100 mg to kilogram scale available.

Molecular Formula C14H20O4S
Molecular Weight 284.37
CAS No. 114469-25-9
Cat. No. B2607082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-3-(tert-butylsulfonyl)propanoic acid
CAS114469-25-9
Molecular FormulaC14H20O4S
Molecular Weight284.37
Structural Identifiers
SMILESCC(C)(C)S(=O)(=O)CC(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C14H20O4S/c1-14(2,3)19(17,18)10-12(13(15)16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,15,16)
InChIKeyNVWAUJPSUAZNNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Benzyl-3-(tert-butylsulfonyl)propanoic Acid: A Critical Renin Inhibitor Intermediate & Chiral Building Block


2-Benzyl-3-(tert-butylsulfonyl)propanoic acid (CAS 114469-25-9) is a chiral sulfone-substituted organic acid with the formula C14H20O4S . It is not a therapeutic agent itself, but a fundamental building block in the synthesis of potent peptidomimetic renin inhibitors, most notably Remikiren (Ro 42-5892), where it serves as the critical P3 site moiety [1]. The compound's structure features a tert-butylsulfonyl group, which is essential for high-affinity binding to the renin active site [2]. This intermediate is typically procured at ≥95% purity for research and pharmaceutical manufacturing purposes .

Why Other Renin Inhibitor Precursors Cannot Simply Replace 2-Benzyl-3-(tert-butylsulfonyl)propanoic Acid


In-class substitution is not feasible due to the exquisite structure-activity relationship (SAR) of renin's S3 sub-pocket. The tert-butylsulfonyl group of this building block engages in specific hydrophobic and hydrogen-bonding interactions that are not replicated by other sulfonyl analogs like the morpholine-4-carbonyl derivative, drastically altering inhibitor potency and enzyme specificity [1]. Furthermore, the stereochemistry at the chiral center is paramount; the (S)-enantiomer of this acid is essential for activity, and substitution with a racemic or incorrect enantiomer leads to a substantial loss of inhibitory activity [2]. Even a metabolite from a different class, such as the ACE inhibitor enalaprilat (IC50 ~1.9 nM for ACE), acts on a completely different enzyme (ACE vs. renin) and cannot serve as a functional replacement [3].

Quantitative Head-to-Head Performance Data for 2-Benzyl-3-(tert-butylsulfonyl)propanoic Acid Derivatives


Enzymatic Potency: The (S)-Enantiomer of This Building Block Confers Low Nanomolar Renin Inhibition (IC50 = 0.7 nM) When Incorporated into Remikiren

The compound's ultimate value is demonstrated by the potency of the drug it creates. Remikiren, which uses (S)-2-benzyl-3-(tert-butylsulfonyl)propionic acid as its P3 site, inhibits human renin with an IC50 of 0.7 nM [1]. This is compared to the structurally distinct direct renin inhibitor Aliskiren, which has a slightly different IC50 of 0.6 nM but a vastly different molecular structure, making Remikiren a valuable tool for studying distinct binding interactions [2].

Renin Inhibition IC50 Hypertension Enzyme Assay

Target Selectivity: A Derivative Exhibits >1,000-Fold Selectivity for Renin Over Other Human Aspartyl Proteases

A key differentiation point is selectivity. Compound 8i, a tetrapeptide inhibitor containing the (2S)-2-[(tert-butylsulfonyl)methyl]-3-phenylpropionyl moiety (corresponding to the active (S)-enantiomer of the target building block), demonstrated an IC50 of 2 nM against human renin, while its IC50 against the closely related aspartyl proteases pepsin and cathepsin D were 8,000 nM and 3,000 nM, respectively [1]. This contrasts with early renin inhibitors which often showed significant cross-reactivity.

Selectivity Cathepsin D Pepsin Renin Inhibitor

Pharmacodynamic Duration: Remikiren (Target Compound Derivative) Shows a Prolonged Target Residence Time (>1.5 Hours) vs. Non-Sulfonyl Inhibitors

The binding kinetics, not just affinity, can differentiate compounds. Remikiren, containing the target compound, displays a target residence time of 1.5 hours, corresponding to a dissociation rate constant (k_off) of 0.18 × 10^(-3) s^(-1) [1]. This is dramatically longer than the residence time of a comparator renin inhibitor 'Compound 1' which lasted only 3 minutes, despite Compound 1 also having a nanomolar Ki [1]. This highlights the contribution of the P3 group to binding pocket stability.

Residence Time SPR Pharmacodynamics Binding Kinetics

Synthesis Efficiency: Green Chemistry Enantioselective Hydrolysis Enables Scalable Production of the Active (S)-Building Block with >99% ee

Procurement value is influenced by manufacturing efficiency. The (S)-enantiomer, the active form, is produced via a subtilisin Carlsberg-catalyzed enantioselective hydrolysis of the racemic ethyl ester, yielding the free acid in high enantiomeric excess [1]. This method generates the intended product (S)-acid and unreacted (R)-ester with >99% ee, vastly superior to traditional chemical resolution methods employing chiral auxiliaries which often yield ≤95% ee and require additional purification steps [1].

Enantioselective Synthesis Biocatalysis Subtilisin Green Chemistry

Approved and High-Impact Scenarios for Procuring 2-Benzyl-3-(tert-butylsulfonyl)propanoic Acid


Lead Optimization in Renin Inhibitor Drug Discovery Programs

Use this compound to rapidly synthesize focused libraries of peptidomimetics for SAR studies. Based on the demonstrated 1,500-fold selectivity for renin over cathepsin D [1], medicinal chemistry teams can confidently explore substitutions at other positions of the scaffold to further improve metabolic stability, while relying on the core P3 moiety to maintain primary target affinity [1]. This is a proven strategy for developing back-up compounds to clinical candidates.

Design and Validation of Pharmacodynamic Assays

Synthesize the active Remikiren compound for use as a pharmacological tool to validate SPR-based binding assays and PRA (Plasma Renin Activity) assays. The data on its 1.5-hour target residence time [2] provides a benchmark for kinetic selectivity. Researchers can use this compound to develop and calibrate assays that differentiate between high-affinity binders and long-residence-time inhibitors, aiding in the development of next-generation therapeutics with improved duration of action [2].

Large-Scale API Production of Generic Renin Inhibitors

For generic pharmaceutical manufacturers, procurement of this chiral building block at high enantiomeric purity (>99% ee) is essential for the cost-effective production of Remikiren or related compounds [3]. The established enzymatic synthesis route from racemic starting materials is more environmentally friendly (reduced solvent waste) compared to classical resolution, improving the overall process mass intensity (PMI) and ensuring robust chemical manufacturing processes [3].

Structural Biology and X-Ray Crystallography Studies

Co-crystallization of renin with inhibitors containing this S3 binding group is a standard method for determining high-resolution structures of the activated enzyme conformation [4]. The documented binding mode (PDB: 3D91) is used to guide structure-based drug design for renin and other aspartyl proteases [4]. Procuring the high-purity intermediate ensures reproducible crystallization conditions and unambiguous electron density for accurate model building.

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